molecular formula C18H21N3O B4741124 N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4741124
M. Wt: 295.4 g/mol
InChI Key: DECMINVBFQCSII-UHFFFAOYSA-N
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Description

N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as PMPB, is a chemical compound that has gained significant attention in scientific research. PMPB is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular functions. In recent years, PMPB has been studied extensively due to its potential therapeutic applications.

Mechanism of Action

N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide acts as a selective antagonist of the sigma-1 receptor. By binding to the receptor, N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide inhibits its activity, which leads to a reduction in calcium signaling and ion channel regulation. This, in turn, leads to a reduction in cell death and an increase in cell survival.
Biochemical and Physiological Effects
N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In animal models, N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce neuronal cell death and improve cognitive function. N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide is its selectivity for the sigma-1 receptor. This allows for more specific targeting of the receptor, which can lead to fewer side effects. However, one limitation of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide is its relatively low yield during synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of research is the development of more efficient synthesis methods to increase the yield of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide. Another area of research is the investigation of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide's potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide and its effects on various cellular functions.

Scientific Research Applications

N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research has been its use as a sigma-1 receptor antagonist. The sigma-1 receptor is involved in various cellular functions, including calcium signaling, ion channel regulation, and cell survival. N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have neuroprotective effects in various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(20-13-15-7-9-19-10-8-15)17-5-3-16(4-6-17)14-21-11-1-2-12-21/h3-10H,1-2,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECMINVBFQCSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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